1-(3,3-Diethoxypropyl)-1H-pyrazole
Description
Properties
CAS No. |
847818-52-4 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)pyrazole |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-9-12-8-5-7-11-12/h5,7-8,10H,3-4,6,9H2,1-2H3 |
InChI Key |
GQVOYTROABPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCN1C=CC=N1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxypropyl)-1H-pyrazole typically involves the reaction of 3,3-diethoxypropylamine with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,3-diethoxypropylamine with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxypropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the 3,3-diethoxypropyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on 1-(3,3-Diethoxypropyl)-1H-pyrazole are not available in the search results, research on other pyrazole derivatives highlights the potential applications and research directions for this compound:
- Antimicrobial Activity: Pyrazole derivatives have demonstrated antibacterial and antifungal activities against various microorganisms . For example, certain compounds have shown activity against E. coli, S. aureus, P. aeruginosa, K. pneumonia, A. flavus, A. fumigates, P. marneffei, and T. mentagrophytes . Some pyrazole derivatives exhibited good to excellent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against selected pathogenic bacteria and fungi .
- Antifungal Activity: Certain pyrazole derivatives have shown higher antifungal activity than boscalid against phytopathogenic fungi . One compound, in particular, exhibited potent activity against Fusarium oxysporum f.sp albedinis FAO with an IC50 value of 0.055 µM .
- Anticancer Activity: Research indicates that some tetrahydropyrrolo[3,4-c]pyrazole derivatives possess considerable in vitro anticancer activity against the human colon carcinoma HCT-116 cell line, with an IC50 of 0.58 µM . Other pyrazole derivatives have displayed antiproliferative activity in human tumor cell lines, including HCT116 human colon carcinoma and human FLT3-ITD positive AML cell lines .
- Enzyme Inhibition: Pyrazole ligands have been evaluated for their inhibitory activity against the growth of Escherichia coli and Klebsiella–Enterobacter spp . One pyrazole derivative, N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, showed the best results by inhibiting the growth of Klebsiella–Enterobacter at a level of 82.8% at a concentration of 10−5 mol/dm3 .
- Anti-inflammatory Activity: Some pyrazole derivatives have demonstrated optimal anti-inflammatory activity compared to reference drugs like diclofenac sodium and celecoxib .
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxypropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Diethoxypropyl vs. Boronate Esters: The diethoxypropyl group in the target compound facilitates cyclization reactions (e.g., tetrahydropyrimidinone formation ), whereas boronate-substituted pyrazoles (e.g., C₁₅H₁₉BN₂O₂) are tailored for cross-coupling reactions in drug discovery .
- Pyrrolidinyl vs.
Heterocycle Core Modifications
- Pyrazole vs. Pyrrole: Replacing pyrazole with pyrrole (as in C₁₃H₂₃NO₂) reduces aromatic nitrogen atoms from two to one, altering electronic properties. Pyrrole derivatives generally exhibit lower metabolic stability but higher lipophilicity .
Q & A
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Address discrepancies by: (a) Standardizing assays (e.g., COX-2 inhibition for anti-inflammatory activity via ELISA, IC₅₀ values). (b) Comparing stereoisomers: Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and test individually. (c) Validate membrane permeability using Caco-2 cell monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption) .
Q. How does the diethoxypropyl group influence the compound’s coordination chemistry with transition metals?
- Methodological Answer : The diethoxy group acts as a weak σ-donor, while the pyrazole N-atom binds to metal centers (e.g., Pt(II) or Pd(II)). Synthesize complexes by refluxing this compound with K₂PtCl₄ in ethanol/water (1:1). Characterize via IR (ν(Pt–N) ~450 cm⁻¹) and cyclic voltammetry (E₁/₂ ~0.8 V vs. Ag/AgCl). XANES confirms oxidation states .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate this compound from its regioisomers?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS-ESI) for exact mass (calc. for C₁₀H₁₈N₂O₂: 198.1368). Regioisomers show distinct NOESY correlations: proximity of diethoxypropyl to pyrazole N1 (vs. N2) in the target compound. Compare N NMR shifts (δ ~120 ppm for N1 vs. δ ~150 ppm for N2) .
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–13), incubate at 37°C, and sample at 0, 24, 48 h. Analyze degradation via UPLC-QTOF (C18 column, 0.1% formic acid/ACN). Major degradation at pH <3 involves hydrolysis of the diethoxy group to carboxylic acid (confirmed by m/z 184.0973). Use Arrhenius kinetics (Eₐ ~45 kJ/mol) to predict shelf life .
Conflict Resolution & Optimization
Q. Why do conflicting reports exist on the catalytic activity of pyrazole derivatives in asymmetric synthesis?
- Methodological Answer : Discrepancies arise from ligand-metal mismatches and solvent polarity. Optimize by screening ligands (e.g., BippyPhos for Pd) in toluene/THF mixtures. Use DOE (Design of Experiments) to identify critical factors: ligand loading (5–10 mol%), temperature (60–100°C), and base (Cs₂CO₃ vs. K₃PO₄). Monitor enantiomeric excess via chiral GC (β-DEX 120 column) .
Q. How to mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Scale-up introduces dimerization (m/z 395.2 via ESI-MS). Mitigate via:
(a) Slow addition of hydrazine hydrate (<0.5 mL/min) to control exothermicity.
(b) Use flow chemistry (microreactor, 70°C, residence time 10 min) for better heat transfer.
(c) Add radical inhibitors (BHT, 0.1 wt%) to suppress oxidative coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
